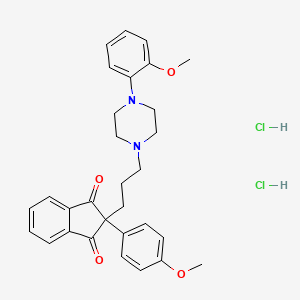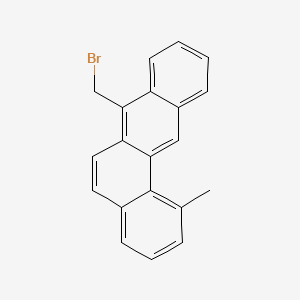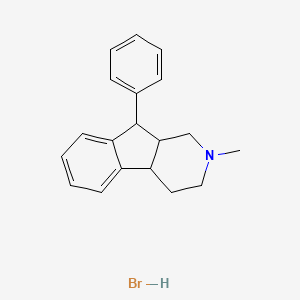
2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s structure includes a hexahydro-indeno-pyridine core, which is a bicyclic system fused with a pyridine ring, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide typically involves multiple steps. One common method includes the catalytic reduction of 2-methyl-9-phenyl-2,3-dihydro-1-indeno[2,1-c]pyridine. This process proceeds stereospecifically to yield the desired hexahydro derivative . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an antihistamine or anti-inflammatory agent.
Material Science: Its unique bicyclic structure can be utilized in the design of novel materials with specific electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide involves its interaction with specific molecular targets. In medicinal applications, it may act on histamine receptors, thereby exerting antihistamine effects. The compound’s structure allows it to fit into receptor sites, blocking the action of histamine and reducing allergic responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenindamine: A related compound with a similar structure but different pharmacological properties.
2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine: Another derivative with distinct chemical behavior and applications.
Uniqueness
2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide stands out due to its hexahydro-indeno-pyridine core, which imparts unique chemical and physical properties
Eigenschaften
CAS-Nummer |
25941-83-7 |
|---|---|
Molekularformel |
C19H22BrN |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
2-methyl-9-phenyl-1,3,4,4a,9,9a-hexahydroindeno[2,1-c]pyridine;hydrobromide |
InChI |
InChI=1S/C19H21N.BrH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-10,16,18-19H,11-13H2,1H3;1H |
InChI-Schlüssel |
LMTGROATWQHDQM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




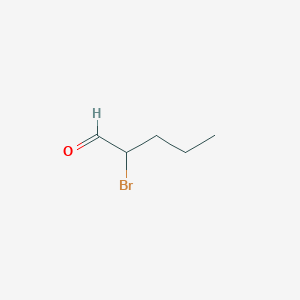
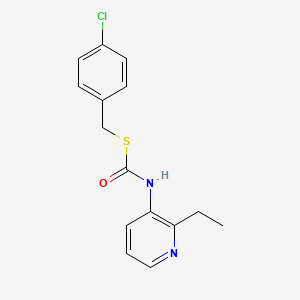
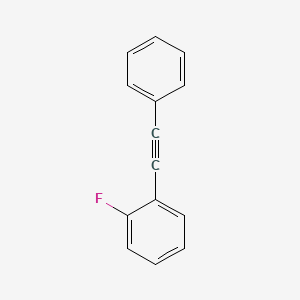
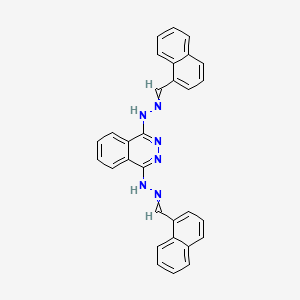
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)

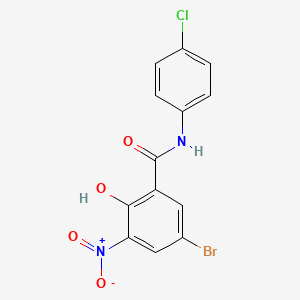
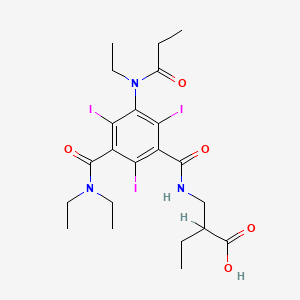
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)
